Cotriptyline

Description

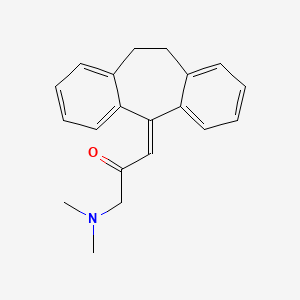

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2)14-17(22)13-20-18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNINDKQWDOFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27448-03-9 (hydrochloride) | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50188221 | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-67-4 | |

| Record name | Cotriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQJ4QI511C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cotriptyline

Derivatization Strategies for Cotriptyline Analogues

Derivatization of this compound aims to explore structure-activity relationships (SAR), potentially leading to compounds with altered pharmacological profiles or unique investigative properties. The molecule's structure offers two primary sites for modification: the tricyclic core and the alpha-aminoketone side chain.

Modification of the Side Chain

The alpha-aminoketone moiety of this compound, specifically the -(C=O)-CH(CN(C)C)- group, is a prominent feature ripe for chemical alteration. Potential modifications include:

Ketone Group Transformations: The carbonyl group can be reduced to a secondary alcohol, or derivatized into oximes, hydrazones, or semicarbazones. These changes can alter the molecule's polarity, hydrogen-bonding capacity, and steric bulk, potentially influencing interactions with biological targets.

Alpha-Carbon Substitution: The carbon atom situated between the ketone and the amine nitrogen could be a target for introducing new substituents. Such modifications might affect steric interactions and the electronic environment of the side chain.

Amine Group Alterations: The dimethylamino group could be modified through N-demethylation to a secondary amine or quaternization to a quaternary ammonium (B1175870) salt. Changes to the amine's substitution pattern can significantly impact lipophilicity, basicity, and receptor binding.

Linker Modifications: While the direct attachment of the ketone to the tricyclic system via an exocyclic double bond is characteristic, subtle alterations to this linkage could be explored, though these would represent more substantial structural changes.

Methods commonly employed in the synthesis of alpha-amino ketones, such as Mannich reactions or direct amination of alpha-halo ketones, could serve as foundational techniques for creating this compound analogues with modified side chains organic-chemistry.orgrsc.orgresearchgate.netgoogle.com.

Functionalization of the Tricyclic Core

The dibenzo[a,d]cycloheptene core of this compound provides a rigid scaffold amenable to functionalization, primarily through modifications on its aromatic rings.

Aromatic Ring Substitution: The phenyl rings of the tricyclic system can undergo electrophilic aromatic substitution reactions. Introducing substituents like halogens, nitro groups, alkyl, or acyl groups at various positions can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. For example, halogenation or the addition of methoxy (B1213986) groups are common strategies to fine-tune pharmacological activity.

The synthesis of various tricyclic compounds often employs strategies for core construction and functionalization that could be adapted for the development of this compound derivatives nih.govchemrxiv.orgrsc.orgrsc.org.

Design and Synthesis of Prodrug Forms for Mechanistic Research (excluding pharmacokinetic studies)

Prodrugs are inactive precursors that are converted in vivo to release the active parent drug. While often designed to improve pharmacokinetics, they can also be strategically developed for mechanistic research. For this compound, prodrugs could be designed to:

Facilitate Site-Specific Activation for in vitro Studies: Prodrugs can be engineered for activation by specific enzymes or conditions present in experimental models, allowing researchers to study this compound's mechanism of action in a controlled cellular or biochemical environment. This approach bypasses the need to account for systemic pharmacokinetic variables. For instance, a prodrug activated by an enzyme overexpressed in a particular cell line could be used to investigate this compound's effects specifically within those cells.

Control Drug Release in Experimental Assays: Prodrugs can be formulated for controlled release in in vitro assays, such as cell cultures or enzyme kinetic studies. This allows for the maintenance of a stable drug concentration or the study of dose-response relationships over time. For example, a prodrug that releases this compound in response to a specific pH change or light stimulus could be employed in cell-based assays to precisely control the drug's exposure.

The fundamental principle involves conjugating this compound to a promoiety via a cleavable linker, such as an ester or amide. The choice of promoiety and linker dictates the activation mechanism, which can be chemical hydrolysis or enzymatic cleavage nih.govijpcbs.commdpi.comfrontiersin.orgresearchgate.net. The design emphasis for mechanistic research is on the controlled release mechanism itself as the primary investigative tool.

Molecular Structure and Conformational Analysis of Cotriptyline

Theoretical Conformational Analysis of the Tricyclic System

The tricyclic system of Cotriptyline, based on the dibenzo[a,d]cycloheptene scaffold, is known for its inherent flexibility. Theoretical conformational analysis aims to map the various spatial arrangements (conformations) that the molecule can adopt and determine their relative stabilities.

The seven-membered ring within the dibenzo[a,d]cycloheptene system is not planar and can undergo various puckering motions. Ring puckering refers to the deviation of ring atoms from a common plane, leading to non-planar conformations such as chair, boat, or twist forms, depending on the ring size and substitution pattern nih.govresearchgate.net. For fused ring systems like that in this compound, the puckering of the central seven-membered ring is influenced by the attached benzene (B151609) rings and the exocyclic double bond.

The energetic landscape of a molecule represents the potential energy as a function of its conformational degrees of freedom. It maps out all possible conformations and their associated energies, revealing the most stable (lowest energy) conformations and the energy barriers between them researchgate.netwestlake.edu.cnrsc.orgnih.gov. For this compound, computational methods such as molecular mechanics (MM) and density functional theory (DFT) would be employed to generate and analyze these energy landscapes.

These calculations would identify the global minimum energy conformation, which is the most stable arrangement, and other local minima representing less stable but accessible conformations. Understanding the energetic landscape is critical for predicting how the molecule might interact with biological targets, as its binding affinity is often dictated by the conformation it adopts upon interaction. Without specific published computational studies for this compound, the precise energetic landscape remains uncharacterized in the literature.

Spectroscopic Characterization Techniques for this compound (Research Applications)

Spectroscopic methods are indispensable for confirming the structure, purity, and identity of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between atoms.

1D NMR (¹H NMR and ¹³C NMR): ¹H NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). ¹³C NMR provides information about the carbon skeleton, including the types of carbon atoms and their hybridization. For this compound, ¹H NMR would show signals corresponding to the aromatic protons, the protons on the saturated part of the cycloheptene (B1346976) ring, and the protons of the dimethylamino and carbonyl groups. ¹³C NMR would similarly provide distinct signals for each unique carbon atom.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing detailed structural assignments and connectivity. COSY helps identify coupled protons, while HSQC/HMQC correlate protons directly to the carbons they are attached to. HMBC is particularly useful for establishing longer-range correlations (2-3 bonds) between protons and carbons, which is essential for piecing together complex molecular skeletons and confirming the attachment points of substituents, such as the side chain to the tricyclic core in this compound numberanalytics.comox.ac.ukpitt.educore.ac.ukipb.pt. These techniques collectively allow for unambiguous structural elucidation.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, which also provides information about molecular vibrations. It is complementary to IR spectroscopy and can often detect vibrations that are weak or inactive in IR spectra. Raman spectroscopy is particularly sensitive to changes in molecular symmetry and conformation. For example, studies have shown that Raman spectroscopy can distinguish between different protein secondary structures (α-helix, β-sheet) based on changes in the amide I and amide III regions nih.govrsc.orgnih.govresearchgate.net. While specific Raman data for this compound is not available, the technique could provide insights into the vibrational modes associated with its tricyclic system and side chain, potentially revealing conformational preferences.

In research applications, IR and Raman spectra serve as unique identifiers for a compound, allowing for rapid screening and comparison.

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Fragmentation patterns generated during the ionization process can also offer clues about the molecule's structure.

Molecular Ion and Fragmentation: In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak (M⁺ or protonated/deprotonated species) confirms the molecular weight. Subsequent fragmentation of the molecular ion produces fragment ions, which arise from the breaking of chemical bonds. Analyzing these fragments can help deduce the structure of the parent molecule savemyexams.comuab.educhromatographyonline.comopenstax.org. For this compound, fragmentation might involve cleavage of the side chain, loss of small neutral molecules, or fragmentation of the tricyclic core.

Collision Cross-Section (CCS) Values: Predicted CCS values, which relate to the size and shape of ions in the gas phase, can be obtained from MS experiments or calculations. These values can aid in structural characterization and confirmation.

While detailed fragmentation pathways for this compound are not extensively documented, predicted CCS values for various adducts are available, offering some insight into its physical properties in the ionized state.

| Adduct Type | m/z (predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 292.16960 | 167.0 |

| [M+Na]⁺ | 314.15154 | 171.9 |

| [M-H]⁻ | 290.15504 | 174.3 |

| [M+NH₄]⁺ | 309.19614 | 184.0 |

| [M+K]⁺ | 330.12548 | 171.7 |

| [M+H-H₂O]⁺ | 274.15958 | 161.6 |

| [M+HCOO]⁻ | 336.16052 | 186.8 |

| [M+CH₃COO]⁻ | 350.17617 | 210.9 |

| [M+Na-2H]⁻ | 312.13699 | 171.5 |

| [M]⁺ | 291.16177 | 164.5 |

| [M]⁻ | 291.16287 | 164.5 |

(Data from PubChemLite uni.lu)

These predicted values provide a reference point for potential mass spectrometric analysis of this compound.

Compound List

this compound

Unfortunately, specific X-ray crystallographic data for this compound and its co-crystals was not found in the provided search results. The available information discusses X-ray crystallography as a general scientific technique for determining atomic and molecular structures of crystalline materials wikipedia.organton-paar.comlibretexts.orgnih.gov, and the general principles and methods of co-crystal formation nih.govnih.govresearchgate.netajpp.insysrevpharm.org. While this compound is identified as a tricyclic antidepressant, no specific studies detailing its crystal structure or the structure of any co-crystals involving this compound were identified.

Molecular Interactions and in Vitro Target Engagement of Cotriptyline

Elucidation of Cotriptyline's Molecular Mechanisms at Receptor Sites (In Vitro)

This subsection aims to detail this compound's engagement with specific neurotransmitter transporters and other receptors, as determined through in vitro assays.

Binding Affinity Profiling with Neurotransmitter Transporters (e.g., SERT, NET)

In Vitro Enzymatic Inhibition Studies

This part of the analysis explores this compound's potential to inhibit key enzymes involved in neurotransmitter metabolism and drug biotransformation.

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamines. Understanding whether this compound inhibits MAO-A or MAO-B, and the kinetics of such inhibition, would provide insight into its mechanism of action. However, specific in vitro enzymatic inhibition studies detailing this compound's kinetics with MAO isoforms (MAO-A or MAO-B) were not found in the available search results.

Cytochrome P450 (CYP) Isoform Interaction (for mechanistic understanding of biotransformation)

Investigating this compound's interaction with Cytochrome P450 (CYP) enzymes is important for understanding its metabolic pathways and potential for drug-drug interactions. While some search results discuss general in vitro CYP450 assays and interactions of other compounds with CYP isoforms, specific studies detailing this compound's interaction profile with individual CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were not identified.

Non-receptor Based Molecular Interactions

This subsection would typically cover interactions of this compound with other molecular targets not classified as classical receptors or enzymes, such as ion channels or other cellular proteins. However, specific in vitro data regarding this compound's non-receptor based molecular interactions was not found in the provided search results.

Membrane Interaction and Lipophilicity Studies

Lipophilicity, often quantified by the partition coefficient (LogP), describes a compound's affinity for lipid (non-polar) versus aqueous (polar) phases nih.govacdlabs.comsailife.comacdlabs.comtaylorandfrancis.comwikipedia.orgyoutube.com. This property is a critical determinant of a drug's ability to cross biological membranes, including cell membranes and the blood-brain barrier nih.govacdlabs.comsailife.com. Compounds with higher lipophilicity (positive LogP values) tend to partition more readily into lipid environments, facilitating their passage through lipid bilayers acdlabs.comsailife.comacdlabs.com. Conversely, hydrophilic compounds (negative LogP values) prefer aqueous environments acdlabs.comsailife.com.

As a tricyclic antidepressant, this compound is chemically structured to interact with lipid environments. While a specific LogP value for this compound is not prominently cited in the searched literature, compounds within this class are generally characterized by significant lipophilicity, which contributes to their absorption, distribution, and ability to penetrate cell membranes en-academic.com. Studies involving liposomes, which are artificial vesicles mimicking cell membranes, are common for investigating drug-membrane interactions frontiersin.orgmdpi.comnih.govhelsinki.fiorientjchem.org. Techniques such as surface plasmon resonance (SPR) and molecular dynamics simulations are employed to elucidate the specific mechanisms and strengths of these interactions at a molecular level physicsandmathstutor.comfrontiersin.orgmdpi.com. However, direct experimental data detailing this compound's specific interactions with cell membranes or liposomes, or its precise lipophilicity parameters (e.g., LogP, LogD), were not found in the provided search results.

Protein Binding Dynamics (In Vitro, non-clinical)

Tricyclic antidepressants, such as amitriptyline (B1667244) and chlorpromazine (B137089), are known to exhibit high degrees of plasma protein binding, often exceeding 90% en-academic.commeddic.jpiiab.me. For instance, amitriptyline is reported to have over 90% protein binding meddic.jpiiab.me, and chlorpromazine is noted to be 95-98% bound in plasma, with 85% binding to albumin en-academic.com. Given this characteristic of its chemical class, it is highly probable that this compound also undergoes significant binding to plasma proteins. In vitro assays, such as equilibrium dialysis or rapid equilibrium dialysis (RED), are standard methods for quantifying plasma protein binding and determining the fraction unbound (fu) bioivt.comnih.gov. However, specific quantitative data for this compound's protein binding affinity or its fraction unbound in plasma were not identified in the provided search results.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Cotriptyline Analogues

Systematic Modification of the Tricyclic Core and Side Chain

Systematic modifications to the dibenzocycloheptene core and its side chain are key to understanding cotriptyline's SAR. These alterations help identify structural features essential for optimal binding to targets like SERT and NET, and for modulating interactions with other receptors.

The electronic and steric properties of substituents on the tricyclic core and side chain significantly influence a compound's affinity and selectivity.

Tricyclic Core Substituents: Substituents on the aromatic rings of the dibenzocycloheptene core can modulate electron density and steric bulk, thereby affecting interactions within receptor binding pockets. For instance, in related dibenzazepine (B1670418) derivatives, a chlorine atom at the C-3 position generally enhances activity, whereas a methyl group at the same position may reduce CNS depression. Conversely, substituents such as dimethyl or keto groups at the C-10 position often lead to a loss of activity. The presence of unsaturation, such as a double bond between C10 and C11 or at C5, has been observed to increase activity in certain dibenzo cycloheptane (B1346806) derivatives.

Side Chain Modifications: The aminopropyl side chain is critical for the pharmacological activity of TCAs. A three-carbon (propylene) linker between the tricyclic nucleus and the terminal amine is typically associated with maximum potency. Tertiary amines, such as that found in this compound, tend to be more potent inhibitors of SERT and exhibit higher affinity for off-target receptors like histamine (B1213489) H1, muscarinic M1, and α1-adrenergic receptors. Secondary amines, on the other hand, are generally more potent NET inhibitors. Methylation of the terminal amino group typically enhances activity.

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. The dibenzocycloheptene scaffold adopts a non-planar "boat" conformation, and subtle changes in this conformation, induced by structural modifications, can significantly affect binding affinity and selectivity.

Conformational Rigidity: The fusion of aromatic rings into a tricyclic system, as exemplified by dibenzocycloheptenes, generally prolongs receptor residence time and increases binding affinity compared to more flexible analogues. This effect is often attributed to a decrease in dissociation rate constants.

Stereochemistry: In some dibenzocycloheptene analogues, stereochemistry has been demonstrated to influence receptor binding. Chiral derivatives have shown enantiospecificity towards dopamine (B1211576) and serotonin (B10506) receptor subtypes, with specific enantiomers exhibiting significantly higher selectivity due to enhanced binding to particular receptor subtypes.

Comparative SAR Analysis with Other Tricyclic Compounds

Comparing the SAR of this compound analogues with other established TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), provides broader insights into the pharmacophore requirements for antidepressant activity and helps identify structural features that confer selectivity.

The analysis of homologous series, where the length of the side chain or features of the central ring are systematically varied, is a common SAR approach. For TCAs, a three-carbon (propylene) side chain is generally considered optimal for potency. The seven-membered central ring is typical, and while an eight-membered ring has shown effectiveness in some cases, the dibenzocycloheptene structure is a well-established scaffold for antidepressant activity.

Design Principles for Modulating Molecular Target Selectivity (Research Perspective)

SAR studies are essential for guiding the rational design of new molecules with improved therapeutic profiles. For TCAs like this compound, a primary research objective is to enhance selectivity for SERT and NET while minimizing interactions with off-target receptors (e.g., histamine H1, muscarinic M1, α1-adrenergic receptors) that are associated with common side effects.

Enhancing Transporter Selectivity: SAR data indicates that specific structural features of the tricyclic core and side chain are critical for potent inhibition of SERT and NET. Research efforts are focused on fine-tuning these features to achieve a better balance between SERT and NET inhibition or to develop compounds with greater selectivity for one transporter over the other. Tertiary amines generally favor SERT inhibition, whereas secondary amines tend to favor NET inhibition.

Reducing Off-Target Binding: The broad receptor binding profile of classical TCAs represents a significant limitation. SAR studies aim to identify structural modifications that reduce affinity for histamine H1, muscarinic, and adrenergic receptors. For example, specific substitutions on the tricyclic rings or modifications to the side chain might decrease affinity for these off-target receptors. Amitripylinoxide, an analogue of amitriptyline, exhibits similar pharmacological effects but demonstrates reduced affinity for α1-adrenergic and muscarinic receptors compared to other TCAs.

Table 1: Representative Binding Affinities of Related Tricyclic Antidepressants to Key Targets

This table presents approximate binding affinities (Ki values in nM) for select tricyclic antidepressants that share structural similarities with this compound or are commonly used as benchmarks in SAR studies. These data provide context for the general binding profiles of this class of compounds.

| Compound | SERT (5-HT Transporter) | NET (Norepinephrine Transporter) | Histamine H1 (H1) | Muscarinic Acetylcholine (mACh) | α1-Adrenergic (α1) |

| Doxepin (B10761459) | 68 | 29.5 | ~1,500 | ~1,750 | ~10,000 |

| Dibenzepin | ND | ND | 23 | 1,750 | >10,000 |

| Imipramine | ~100-200 | ~100-200 | ~1,000 | ~1,000 | ~1,000 |

| Amitriptyline | ~10-100 | ~10-100 | ~100 | ~100 | ~1,000 |

ND: Not Determined or Not Directly Available in the provided search snippets. Values are approximate and can vary depending on the assay and source.

Computational Chemistry and Theoretical Modeling of Cotriptyline

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These approaches solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Electron Density Distribution Analysis

Electron density distribution analysis involves mapping the probability of finding electrons in different regions of a molecule. This is typically achieved through QM calculations that yield the electron density function, ρ(r). By visualizing the electron density, one can identify areas of high electron concentration, which often correspond to nucleophilic centers, and regions of low electron density, indicative of electrophilic sites. These analyses are crucial for understanding potential reaction pathways and intermolecular interactions. Specific electron density distribution data for Cotriptyline was not found in the reviewed literature.

Hypothetical Data Table Structure for Electron Density Analysis:

| Molecular Region / Atom | Electron Density Value (e-/ų) | Implication |

| [Specific Atom/Bond] | [Calculated Value] | [Nucleophilic/Electrophilic Character] |

| [Another Atom/Bond] | [Calculated Value] | [Polarity, Reactivity Site] |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier orbitals" are critical in determining a molecule's chemical reactivity. The HOMO represents the region from which electrons are most likely to be donated, while the LUMO represents the region where electrons are most likely to be accepted. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. QM calculations, such as DFT, are commonly used to determine these orbital energies. Specific HOMO, LUMO, and HOMO-LUMO gap values for this compound were not identified in the literature search.

Hypothetical Data Table Structure for Frontier Molecular Orbital Analysis:

| Orbital | Energy (eV) | Significance |

| HOMO | [Value for this compound] | Electron donation potential |

| LUMO | [Value for this compound] | Electron acceptance potential |

| HOMO-LUMO Gap | [Value for this compound] | Molecular stability and reactivity |

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) mapping visualizes the distribution of positive and negative electrostatic potentials across a molecule's surface. This is typically achieved by mapping the calculated electrostatic potential onto the molecule's electron density surface. Regions of negative electrostatic potential (often depicted in red) indicate areas rich in electron density, which are attractive to positive charges and can participate in hydrogen bonding or other electrostatic interactions. Conversely, regions of positive electrostatic potential (often depicted in blue) signify electron-deficient areas. ESP maps are invaluable for predicting sites of electrophilic or nucleophilic attack and understanding molecular recognition processes. While ESP mapping is a standard technique, specific ESP maps or quantitative potential values for this compound were not found in the reviewed literature.

Hypothetical Data Table Structure for Electrostatic Potential Mapping:

| Region of Molecule | Maximum/Minimum ESP Value (kJ/mol) | Description |

| [Specific Atom/Area] | [Calculated Value] | [Electron-rich/deficient region] |

| [Another Atom/Area] | [Calculated Value] | [Potential interaction site] |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between molecules, particularly a drug (ligand) and its biological target (receptor).

Ligand-Target Complex Formation Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand to a receptor when bound to each other to form a stable complex. It involves searching for possible binding poses and scoring them based on predicted binding affinity. This technique is fundamental in structure-based drug design for identifying potential drug candidates and optimizing their binding to target proteins, such as enzymes or receptors. While molecular docking is widely applied in pharmaceutical research, specific docking studies detailing the interaction of this compound with its known biological targets were not identified in the literature search.

Hypothetical Data Table Structure for Molecular Docking:

| Target Receptor | Docking Score (kcal/mol or kJ/mol) | Key Interactions | Binding Pose Description |

| [Target Protein] | [Predicted Score] | [Hydrogen bonds, hydrophobic contacts, etc.] | [Orientation and position within binding site] |

Conformational Changes Upon Binding

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the movement of atoms and molecules over time, MD can reveal dynamic properties such as protein flexibility, ligand binding-induced conformational changes, and the stability of molecular complexes. These simulations are essential for understanding how a molecule's structure adapts during its interaction with a biological target. Specific molecular dynamics simulations that characterize conformational changes of this compound upon binding to its targets were not found in the literature search.

Metabolic Pathways and Biotransformation Investigations of Cotriptyline in Vitro/ex Vivo

Identification of Primary Metabolic Transformations (e.g., N-demethylation, hydroxylation)

The metabolism of tricyclic antidepressants (TCAs) typically involves Phase I biotransformation reactions, primarily N-demethylation and hydroxylation, which introduce or expose polar functional groups, thereby increasing the molecule's water solubility and facilitating its excretion chemicalbook.comchemicalbook.comnih.govwikipedia.org. N-demethylation is a significant pathway for many TCAs, often converting tertiary amine compounds into their pharmacologically active secondary amine metabolites. For example, amitriptyline (B1667244), a tertiary amine TCA, is metabolized via N-demethylation to nortriptyline (B1679971), a secondary amine TCA chemicalbook.comchemicalbook.comchemicalbook.com. Hydroxylation, particularly on the tricyclic ring system, is another common metabolic route observed for TCAs chemicalbook.comchemicalbook.comnih.gov.

However, specific primary metabolic transformations for cotriptyline, such as the precise sites and extent of N-demethylation or hydroxylation, have not been explicitly detailed in the reviewed literature. While this compound belongs to the TCA class known to undergo these reactions, direct experimental data identifying this compound's specific primary metabolites remains limited in the provided sources.

Role of Cytochrome P450 Enzymes in this compound Metabolism (In Vitro)

The hepatic cytochrome P450 (CYP) enzyme system is the primary mediator of oxidative drug metabolism, including that of TCAs nih.govwikipedia.orgnih.gov. Several CYP isoforms are known to be involved in TCA metabolism, with CYP2D6 and CYP2C19 frequently identified as key enzymes nih.govwikipedia.orgnih.gov. For instance, amitriptyline's metabolism is significantly influenced by CYP2D6 chemicalbook.comchemicalbook.com. Similarly, protriptyline's metabolic pathways are understood to involve CYP2D6 nucleos.com.

Despite the general understanding of CYP involvement in TCA metabolism, the specific CYP isoforms responsible for the biotransformation of this compound have not been clearly identified in the available literature. Further in vitro studies using recombinant CYP enzymes or selective inhibitors would be necessary to elucidate the precise role of individual CYP isoforms in this compound's metabolic profile.

Characterization of Metabolite Structures (In Vitro)

However, specific structural information regarding this compound's metabolites, derived from in vitro or ex vivo studies, was not found within the reviewed sources. The absence of such data limits a comprehensive understanding of this compound's metabolic fate and the potential activity or toxicity of its breakdown products.

Glucuronidation and Other Conjugation Reactions (In Vitro)

Phase II metabolism involves conjugation reactions, such as glucuronidation, which attach hydrophilic molecules (like glucuronic acid) to the drug or its Phase I metabolites. This process significantly increases water solubility, facilitating renal or biliary excretion nih.govnih.govnih.goviiab.mebioivt.comnih.gov. Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), with various isoforms playing specific roles nih.goviiab.mebioivt.comnih.govncats.io. TCAs, as a class, are known to undergo glucuronidation nih.govnih.gov. Furthermore, N-glucuronidation has been observed for related compounds like nicotine (B1678760) and cotinine (B1669453) nih.gov.

Specific studies detailing whether this compound undergoes glucuronidation, or which UGT isoforms might be involved in its conjugation, were not identified in the provided literature.

Comparative Metabolic Profiling with Other TCAs (In Vitro)

Comparative metabolic profiling is essential for understanding class-specific metabolic tendencies and identifying unique metabolic pathways or enzyme preferences. For TCAs, a notable metabolic relationship is the conversion of tertiary amines to secondary amines through N-demethylation, often resulting in metabolites with similar or distinct pharmacological activities chemicalbook.comnih.govchemicalbook.comnucleos.com. For instance, nortriptyline is an active metabolite of amitriptyline, and it is generally considered to have a more favorable tolerability profile than amitriptyline chemicalbook.comchemicalbook.com.

Direct comparative metabolic studies that specifically profile this compound against other TCAs were not identified in the reviewed literature. While this compound is classified as a TCA, detailed comparative analyses of its metabolic pathways, enzyme involvement, or metabolite profiles relative to other members of the class are lacking in the provided sources.

Compound List:

this compound

Amitriptyline

Nortriptyline

Desipramine

Clomipramine

Advanced Analytical Methodologies for Cotriptyline Research

Chromatographic Techniques for High-Resolution Separation (e.g., UHPLC-MS/MS)

High-performance liquid chromatography (HPLC), particularly ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS/MS), represents a cornerstone in the analysis of complex pharmaceutical mixtures. These hyphenated techniques offer exceptional separation capabilities and sensitive detection, making them invaluable for impurity profiling and quantitative analysis.

HPLC methods, often employing reversed-phase C18 columns with isocratic or gradient elution, are widely used for separating drug substances from their related impurities chromatographyonline.comnih.govmeasurlabs.com. The development of stability-indicating methods using HPLC is critical for monitoring degradation products and ensuring the quality of pharmaceutical formulations nih.gov. For instance, methods have been developed for amitriptyline (B1667244) hydrochloride, a related tricyclic antidepressant (TCA), to separate and quantify the active pharmaceutical ingredient (API) and its organic impurities, achieving quantitation limits in the range of 0.25-3.0 μg/ml with recoveries between 87.9-107.6% nih.gov.

UHPLC-MS/MS provides enhanced speed and resolution compared to traditional HPLC, enabling more efficient separation and identification of trace-level impurities irb.hrrsc.orgnih.gov. The mass spectrometer acts as a highly sensitive and selective detector, providing mass-to-charge ratio (m/z) information that aids in the structural elucidation of unknown compounds measurlabs.comirb.hrrsc.org. These techniques are vital for comprehensive impurity profiling, a regulatory requirement for pharmaceutical development, allowing for the detection and characterization of even minor contaminants that may arise during synthesis or storage chromatographyonline.comijprajournal.comajprd.commedwinpublishers.com.

Table 8.1.1: Representative Chromatographic Performance Metrics for Related Tricyclic Antidepressants

| Parameter | Value Range | Technique(s) Used | Reference |

| Quantitation Limit | 0.25-3.0 μg/ml | HPLC (for Amitriptyline) | nih.gov |

| Recovery | 87.9-107.6% | HPLC (for Amitriptyline) | nih.gov |

| Linearity (r²) | > 0.999 | HPLC (for Amitriptyline) | nih.gov |

Capillary Electrophoresis Applications in Compound Purity and Interaction Studies

Capillary electrophoresis (CE) offers a high-resolution separation technique that is particularly useful for analyzing charged molecules and can be applied to assess the purity of pharmaceutical compounds and study their interactions. CE methods are known for their efficiency, low sample consumption, and versatility.

Several CE methods have been developed for the analysis of tricyclic antidepressants (TCAs), including techniques like "acetonitrile stacking" for enhanced sensitivity in biological matrices such as serum and breast milk researchgate.netpsu.edu. These methods allow for the screening and quantification of multiple TCAs simultaneously. For example, a CE method using a bare fused silica (B1680970) capillary with a CAPSO buffer system achieved detection limits as low as 30 ng/mL for some TCAs researchgate.net. Furthermore, advancements in CE, such as the use of polymer-coated capillaries and additives like β-cyclodextrin, have enabled the separation of even closely related compounds, including diastereomers and enantiomers of TCAs like doxepin (B10761459) nih.govcapes.gov.br. Micellar Electrokinetic Chromatography (MEKC) is also recognized as a suitable approach for impurity profiling due to its ability to separate both charged and neutral molecules ijprajournal.com.

Table 8.2.1: Representative Capillary Electrophoresis Performance Metrics for Tricyclic Antidepressants

| Parameter | Value Range | Technique(s) Used | Reference |

| Detection Limits | 30-62.5 ng/mL | CE (for various TCAs) | researchgate.net |

| Migration Time RSD | 0.5-0.8% (n=10) | CE (for various TCAs) | nih.govcapes.gov.br |

| Peak Area RSD | 3.3-4.9% (n=10) | CE (for various TCAs) | nih.govcapes.gov.br |

| Separation Time | ~28 minutes | CE with polymer-coated capillary and β-CD | nih.govcapes.gov.br |

Electrochemical Detection Methods for Cotriptyline

Electrochemical detection methods, such as voltammetry and amperometry, are sensitive techniques that measure the electrical current generated by redox reactions of analytes. These methods can be applied to detect and quantify electrochemically active compounds. While specific electrochemical detection methods for this compound are not extensively detailed in the provided literature, these techniques are generally applicable to compounds with redox-active functional groups, which are present in many TCAs.

Voltammetry involves varying the electrode potential and measuring the resulting current, producing a voltammogram that provides qualitative and quantitative information about the analyte wikipedia.orglibretexts.orglibretexts.org. Techniques like cyclic voltammetry (CV) are used to study redox reactions and kinetics, while stripping voltammetry (anodic or cathodic) can achieve very low detection limits by pre-concentrating the analyte on the electrode surface libretexts.orgyoutube.comossila.comlibretexts.org. Amperometry, a form of voltammetry, measures current at a fixed potential and is well-suited for detecting analytes in flow systems and for sensor development palmsens.compalmsens.comwikipedia.orgslideshare.net. The presence of this compound in a context alongside other electrochemically relevant compounds like cyanodothiepin suggests potential applications for electrochemical detection in its analysis iiab.me.

Development of Robust Assays for In Vitro Molecular Interaction Studies

Investigating the interaction of this compound with biological targets, such as receptors or enzymes, is crucial for understanding its mechanism of action. The development of robust in vitro assays is fundamental to these studies, enabling the quantification of binding affinity, kinetics, and specificity.

Common in vitro assay formats include radioligand binding assays, where the binding of a radiolabeled ligand to a receptor is measured labome.comrevvity.com. Other biophysical techniques like Surface Plasmon Resonance (SPR) allow for label-free, real-time monitoring of binding events, providing kinetic and affinity data labome.comnih.govdrug-dev.com. Fluorescence-based assays, utilizing fluorescently labeled ligands or targets, are also widely employed due to their sensitivity and ability to be multiplexed nih.govnih.gov.

Assay development involves careful optimization of parameters such as buffer composition, temperature, incubation time, and the concentrations of the receptor and ligand to ensure reproducibility and accuracy drug-dev.combioduro.comnih.govvanderbilt.edugd3services.com. These assays are designed to measure parameters like association and dissociation rate constants (kin and k_off) and equilibrium dissociation constants (K_d), which define the strength and duration of molecular interactions nih.govvanderbilt.edu. Such studies are critical in drug discovery for identifying lead compounds and characterizing their pharmacological profiles drug-dev.combioduro.com.

Isotopic Labeling for Mechanistic Tracing (e.g., metabolic fate)

Isotopic labeling, using either stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C), is an indispensable tool for tracing the metabolic fate, distribution, and pharmacokinetic profile of drug compounds like this compound within biological systems.

Stable Isotope Labeling: Stable isotopes, such as ¹³C or ²H, can be incorporated into molecules, creating tracers that are chemically identical but isotopically distinct from their natural counterparts. When administered, these labeled compounds can be tracked using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into metabolic pathways and fluxes silantes.combitesizebio.comspringernature.comnih.gov. For example, ¹³C-labeled substrates are used in conjunction with LC-MS to elucidate metabolic pathways and understand the flow of metabolites within cells springernature.comnih.gov.

Radiolabeling (e.g., ¹⁴C): Carbon-14 (¹⁴C) radiolabeling is a widely established technique for comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development sgs.comopenmedscience.comnih.govfrontiersin.orgnih.gov. By administering a ¹⁴C-labeled version of a drug, researchers can track the total drug-related material in biological samples (plasma, urine, feces) over time, allowing for the determination of excretion routes, the identification of metabolites, and the calculation of pharmacokinetic parameters such as half-life (t₁/₂) and maximum concentration (C_max) sgs.comopenmedscience.comfrontiersin.orgnih.gov. For instance, studies on other pharmaceuticals have reported total cumulative recovery of ¹⁴C-radioactivity ranging from approximately 93% to over 96% within several days, with excretion primarily occurring via feces or urine frontiersin.orgnih.gov. These studies are crucial for understanding how a drug is processed by the body and are essential for regulatory submissions.

Table 8.5.1: Representative Pharmacokinetic Parameters from ¹⁴C-Labeled Drug Studies

| Parameter | Compound Studied | Value Range | Method(s) | Reference |

| Peak Plasma Radioactivity (T_max) | Fampridine | 1 hour | ¹⁴C-labeled oral dose, Liquid Scintillation | nih.gov |

| Median Plasma Half-life (t₁/₂) | Fampridine | 3.14 hours | ¹⁴C-labeled oral dose | nih.gov |

| Total Cumulative ¹⁴C Recovery | Fampridine | 96.36% | ¹⁴C-labeled oral dose | nih.gov |

| Total Cumulative Radioactivity (Urine) | Hyzetimibe | 16.39% of dose | ¹⁴C-labeled oral dose | frontiersin.org |

| Total Cumulative Radioactivity (Feces) | Hyzetimibe | 76.90% of dose | ¹⁴C-labeled oral dose | frontiersin.org |

Future Research Directions and Unanswered Questions in Cotriptyline Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of tricyclic antidepressants, including Cotriptyline, often involves multi-step processes with the use of hazardous reagents and solvents. ijnc.irmdpi.com Future research is poised to address these limitations by exploring more efficient and environmentally benign synthetic strategies. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals, provide a framework for these investigations. nih.govnih.govrsc.orgresearchgate.net

Key areas for future exploration include:

Catalytic Methods: The development of novel catalytic systems, such as those employing transition metals, could offer more direct and selective routes to the dibenzosuberane (B130601) core of this compound. ijnc.ir These methods have the potential to reduce the number of synthetic steps, improve yields, and minimize the generation of byproducts.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety and efficiency of this compound production. This technology allows for precise control over reaction parameters, leading to higher purity and reduced waste streams compared to traditional batch processing.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could investigate the potential of engineered enzymes to perform key transformations in the synthesis of this compound, offering a highly selective and sustainable alternative to conventional chemical reagents.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. nih.gov Its application to the synthesis of this compound could lead to more energy-efficient and rapid production methods.

| Sustainable Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Catalytic Methods | Fewer synthetic steps, higher yields, reduced byproducts | Development of selective transition metal or organocatalysts |

| Flow Chemistry | Improved safety, efficiency, and purity; reduced waste | Optimization of continuous flow reactors and conditions |

| Bio-catalysis | High selectivity, mild reaction conditions, use of renewable resources | Identification and engineering of suitable enzymes |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency | Adaptation of synthetic steps to microwave conditions |

Deeper Mechanistic Understanding of Receptor Subtype Selectivity

This compound, like other tricyclic antidepressants, exerts its primary therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). mayoclinic.orgnih.govnih.gov However, its interaction with a wide range of other receptors contributes to its side effect profile. A significant unanswered question lies in the precise molecular mechanisms that govern its selectivity—or lack thereof—for different receptor subtypes.

Future research in this area will likely focus on:

High-Resolution Structural Biology: Obtaining crystal or cryo-electron microscopy (cryo-EM) structures of this compound bound to its primary targets (serotonin and norepinephrine transporters) and various off-target receptors would provide invaluable insights into the specific molecular interactions that determine binding affinity and selectivity.

Mutational Analysis: Site-directed mutagenesis of key amino acid residues within the binding pockets of these transporters and receptors can help to identify the specific interactions that are critical for this compound binding. nih.gov Studies on related transporters have highlighted the importance of the S1 substrate binding pocket in determining inhibitor selectivity. nih.gov

Allosteric Modulation: Investigating whether this compound can act as an allosteric modulator at certain receptors could reveal novel mechanisms of action and open possibilities for designing more selective compounds.

Development of Advanced Computational Models for Predicting Molecular Interactions

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of small molecules like this compound at the atomic level. While computational models have been used to study monoamine transporters, there is significant scope for developing more advanced and predictive models specifically for this compound. frontiersin.orgmdpi.comnih.govmdpi.comnih.govresearchgate.net

Future directions in this domain include:

Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide a dynamic picture of how this compound binds to and unbinds from its receptor targets. nih.govmdpi.comnih.govresearchgate.net This can reveal the conformational changes that occur in both the ligand and the protein during the binding process, offering a more complete understanding of the interaction.

Free Energy Calculations: Advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to accurately predict the binding affinities of this compound and its analogs for various receptors. These predictions can guide the design of new compounds with improved selectivity.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical structures and biological activities can help to develop predictive models for this compound's interactions with a wide range of proteins. These models could be used to predict potential off-target effects and guide the design of safer analogs.

| Computational Modeling Technique | Application to this compound Research | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the dynamic binding process of this compound with its targets | Understanding conformational changes and binding pathways |

| Free Energy Calculations (e.g., FEP, TI) | Accurately predicting binding affinities for various receptors | Guiding the design of more selective this compound analogs |

| Machine Learning / AI | Developing predictive models for on-target and off-target interactions | Identifying potential adverse effects and new therapeutic targets |

Investigation of Potential Non-Canonical Molecular Targets (In Vitro)

The known pharmacological profile of this compound is based on its interactions with a recognized set of neurotransmitter receptors and transporters. However, it is plausible that this compound may interact with other, "non-canonical," molecular targets within the cell. Identifying these targets could uncover novel mechanisms of action and potentially explain some of its less understood physiological effects.

Future in vitro research should aim to:

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can identify previously unknown protein targets.

Phenotypic Screening: High-throughput screening of this compound against a diverse panel of cell-based assays can reveal unexpected biological activities, which can then be traced back to specific molecular targets.

Enzymatic Assays: A broad screening of this compound against a panel of purified enzymes could identify any direct inhibitory or activating effects on cellular signaling pathways that are independent of its known receptor targets.

The potential for off-target effects is a significant consideration in drug development, and a thorough investigation of this compound's interactions with a wider range of molecular targets is a critical area for future research. frontiersin.orgnih.govresearchgate.netnih.govsynthego.com

Design of Next-Generation Molecular Probes for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. nih.govnih.govrsc.orgpurdue.edu The development of this compound-based molecular probes could facilitate a deeper understanding of the biology of its targets and its own mechanism of action.

Future research in this area could focus on:

Fluorescently Labeled Probes: The synthesis of this compound analogs bearing fluorescent tags would allow for the visualization of the drug's distribution within cells and tissues, and could be used in fluorescence-based binding assays. mdpi.com

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This would enable the irreversible labeling and subsequent identification of this compound's binding partners.

Biotinylated Probes: The attachment of a biotin (B1667282) tag to this compound would facilitate the isolation and identification of its target proteins using affinity purification techniques.

The creation of such molecular tools would not only advance our understanding of this compound's pharmacology but also provide valuable reagents for the broader study of monoamine transporter and receptor biology.

Q & A

Q. How can machine learning models predict this compound’s drug-drug interaction risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.